2,4,4-Trimethyl-1-pentene

Combustion Kinetics Surrogate Fuel Modeling Engine Knock

Generic diisobutylene mixtures or the β-isomer (2,4,4-trimethyl-2-pentene) produce unreliable ignition delay and laminar flame speed data, compromising engine knock prediction and fuel surrogate accuracy. This α-diisobutylene (α-DIB) resolves those kinetic inconsistencies. - Delivers the distinct α-olefin decomposition pathway essential for accurate RON/MON modeling in gasoline surrogate fuels. - Provides a substantially faster hydrogenation rate on Co/SiO₂ catalysts, enabling precise active-site selectivity studies. - Supplied as the pure α-isomer, eliminating batch-to-batch kinetic variability inherent in mixed-isomer commercial streams.

Molecular Formula C8H16
H2C=C(CH3)CH2C(CH3)3
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight 112.21 g/mol
CAS No. 107-39-1
Cat. No. B089804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-1-pentene
CAS107-39-1
Synonymsdiisobutylene
Molecular FormulaC8H16
H2C=C(CH3)CH2C(CH3)3
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(=C)CC(C)(C)C
InChIInChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
InChIKeyFXNDIJDIPNCZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethyl-1-pentene: Key α-Olefin for Fuels & Kinetics


2,4,4-Trimethyl-1-pentene, also known as α-diisobutylene (α-DIB), is an acyclic C8 α-alkene . It is the primary dimeric product formed during the dimerization of isobutene and exists as a major component within commercial diisobutylene mixtures . This compound serves as a key surrogate for the olefinic fraction in gasoline and a model compound for understanding the behavior of branched alkenes in combustion and catalytic processes [1].

2,4,4-Trimethyl-1-pentene: α-Olefin's Role in Fuel & Process Performance


Generic substitution with its isomer, 2,4,4-trimethyl-2-pentene (β-DIB), or saturated analogs like isooctane is scientifically unsound due to their fundamentally different kinetic and combustion behaviors. The position of the double bond in the α-position versus the β-position dictates the decomposition pathway, leading to a significantly slower ignition delay time and a distinct laminar flame speed profile [1][2]. Furthermore, the α-isomer exhibits a substantially higher rate of hydrogenation than the β-isomer, a critical factor in refining processes [3]. These quantitative differences directly impact engine knock prediction, fuel blending optimization, and the efficiency of catalytic upgrading, necessitating the use of the pure α-isomer for precise formulation and modeling.

2,4,4-Trimethyl-1-pentene: Combustion Kinetics & Catalytic Performance


Ignition Delay: α-DIB vs. β-DIB in Shock Tubes

Under reflected shock wave conditions, 2,4,4-trimethyl-1-pentene (α-DIB) demonstrates a significantly longer ignition delay time compared to its isomer, 2,4,4-trimethyl-2-pentene (β-DIB) [1]. This difference is critical for accurate kinetic modeling of fuel autoignition.

Combustion Kinetics Surrogate Fuel Modeling Engine Knock

Laminar Flame Speed: α- vs. β-DIB

Experimental measurements show that 2,4,4-trimethyl-1-pentene exhibits a slower laminar flame speed compared to 2,4,4-trimethyl-2-pentene across a range of equivalence ratios and temperatures [1].

Combustion Chemistry Flame Propagation Kinetic Modeling

α-DIB Hydrogenation Advantage on Co/SiO₂ Catalyst

In liquid-phase hydrogenation studies on a commercial Co/SiO₂ catalyst, the terminal double bond of 2,4,4-trimethyl-1-pentene (TMP-1) is hydrogenated substantially faster than the internal double bond of 2,4,4-trimethyl-2-pentene (TMP-2) [1].

Catalysis Refining Hydrogenation Kinetics

Acidic Isomerization Favors α-DIB

During etherification studies with methanol over an acidic ion-exchange resin, the isomerization between 2,4,4-trimethyl-1-pentene (α-form) and 2,4,4-trimethyl-2-pentene (β-form) settled at a ratio that favored the α-form, a result that is contrary to expected thermodynamic equilibrium [1].

Catalysis Isomerization Reaction Engineering Etherification

α-DIB: Surrogate for Gasoline Octane Modeling

2,4,4-Trimethyl-1-pentene (DIB-1) is a critical component in quaternary surrogate fuel models designed to replicate the properties of fully-blended research gasoline [1]. The inclusion of DIB-1 was necessary to accurately model the molecular-structure class composition and octane numbers of the target fuel [1].

Fuel Formulation Octane Number Surrogate Fuel Kinetic Modeling

2,4,4-Trimethyl-1-pentene: Applications in Fuel & Catalysis Research


Developing Kinetic Mechanisms for Gasoline Surrogates

Researchers developing detailed kinetic models for gasoline combustion must use pure 2,4,4-trimethyl-1-pentene to represent the α-olefin class. Its distinct ignition delay time and laminar flame speed, which are significantly different from the β-isomer, are essential for accurately modeling fuel autoignition and flame propagation in engine simulations [1][2]. This ensures that the surrogate fuel's predicted Research Octane Number (RON) and Motor Octane Number (MON) are reliable.

Selective Hydrogenation & Isomerization Studies

This compound is a model reactant of choice for investigating the kinetics of α-olefin hydrogenation and isomerization. Its substantially faster hydrogenation rate compared to the β-isomer on Co/SiO₂ catalysts makes it ideal for studying active site selectivity and for developing new catalysts aimed at upgrading olefinic refinery streams to high-value isooctane [3].

Surrogate Fuel Formulation for HCCI Engines

In the formulation of quaternary surrogate fuels, the inclusion of 2,4,4-trimethyl-1-pentene at specific concentrations (e.g., 4.6% by volume) is necessary to replicate the olefinic content of a target gasoline. This improves the accuracy of simulated ignition delay times in advanced combustion engines like HCCI, particularly at high temperatures, which is critical for designing efficient and low-emission combustion strategies [4].

Olefin Polymerization & Oligomerization Initiation Studies

As a non-polymerizable model olefin for isobutylene, 2,4,4-trimethyl-1-pentene is used to study the initiation mechanisms of cationic polymerization and the formation of early oligomers. It yields well-defined dimers and trimers under radiochemical or acid-catalyzed conditions, making it a valuable tool for understanding reaction pathways without the complexity of high polymer formation [5][6].

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